![molecular formula C8H5ClN2O B1423412 7-Chlor-1H-pyrrolo[2,3-c]pyridin-3-carbaldehyd CAS No. 1167055-43-7](/img/structure/B1423412.png)
7-Chlor-1H-pyrrolo[2,3-c]pyridin-3-carbaldehyd
Übersicht
Beschreibung
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 7th position and an aldehyde group at the 3rd position.
Wissenschaftliche Forschungsanwendungen
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
It has been used in the suzuki–miyaura cross-coupling reaction , which suggests that it may interact with its targets through a similar mechanism. This involves the formation of highly stable monoligated catalytic species, facilitating the coupling reaction .
Biochemical Pathways
It is known that similar compounds have been used in the prevention and treatment of disorders involving elevated plasma blood glucose , suggesting that they may affect pathways related to glucose metabolism.
Pharmacokinetics
Its molecular weight (15258 g/mol) and LogP value (183) suggest that it may have good bioavailability .
Result of Action
Similar compounds have shown potential as anti-inflammatory agents, thrombin inhibitors, and kinase inhibitors .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Biochemische Analyse
Biochemical Properties
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular processes .
Cellular Effects
The effects of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects highlight the compound’s potential as a research tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall health . For instance, high doses of the compound have been associated with toxic effects, such as liver damage and altered metabolic activity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolism . Understanding the transport and distribution of the compound is important for designing experiments and interpreting results in biochemical research.
Subcellular Localization
The subcellular localization of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins. Additionally, the compound can be directed to the mitochondria, where it can influence metabolic activity and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with formylating agents can yield the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.
Reduction: 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the aldehyde group but shares the core structure.
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Similar structure but without the chlorine atom.
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Oxidized form of the aldehyde .
Uniqueness
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. This dual functionality makes it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery .
Eigenschaften
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFBOMMWQHIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
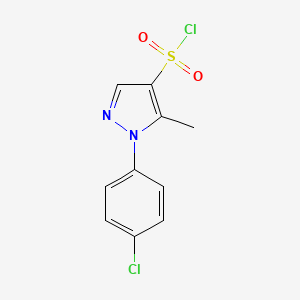
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)

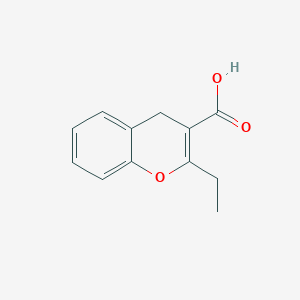
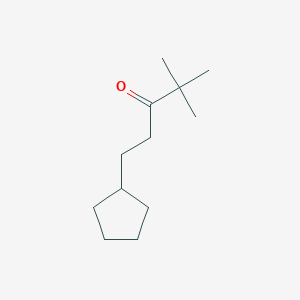
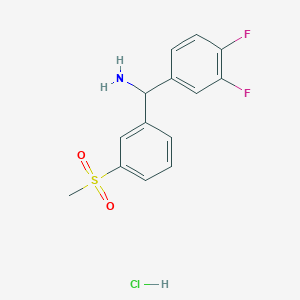
![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)
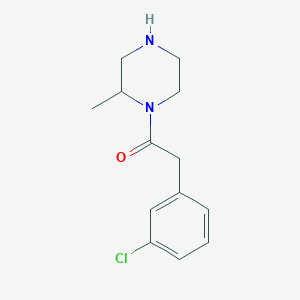
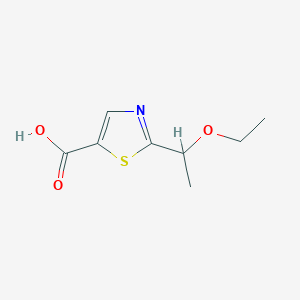
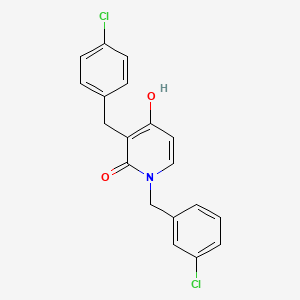
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)
